O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine) is a specialized biotin derivative that plays a crucial role in bioconjugation and biotinylation processes. This compound features a hydrophilic polyethylene glycol spacer, which enhances solubility and reduces steric hindrance, facilitating improved interactions with avidin and streptavidin. The incorporation of diisopropylethylamine as a base during the synthesis process further supports the formation of stable conjugates.
This compound can be sourced from various chemical suppliers, including BenchChem, VWR, and Sigma-Aldrich, where it is available in high purity for laboratory use.
O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine is classified as a bioconjugate reagent. It is primarily utilized in biochemical applications for labeling proteins and peptides through biotinylation.
The synthesis of O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient incorporation of the biotin-PEG moiety at the N-terminus of resin-bound peptides.
The molecular formula of O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine is C33H63N5O8S, with a molecular weight of approximately 689.9 g/mol. The structure includes:
The IUPAC name for this compound is 5-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid; N-ethyl-N-propan-2-ylpropan-2-amine.
The primary reaction involving O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine is biotinylation, where this compound reacts with peptides or proteins to attach the biotin moiety.
O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine acts by facilitating the attachment of biotin to proteins or peptides. The polyethylene glycol spacer minimizes steric hindrance, allowing for more effective binding interactions with avidin or streptavidin.
This mechanism increases the efficiency of biotin-streptavidin interactions, which are widely used in various biochemical assays and applications.
The compound exhibits stability under standard laboratory conditions and retains its reactivity towards amines and other nucleophiles due to the presence of the carboxylic acid group.
O-(N-Biotiny-NH-(Polyethylene Glycol)2-Carboxylic Acid-Diisopropylethylamine has numerous scientific uses:
This compound represents a significant advancement in biochemical research tools due to its unique structural features that enhance solubility and biological activity.
The incorporation of polyethylene glycol (PEG) spacers in bioconjugates represents a cornerstone strategy for optimizing peptide therapeutics. O-(N-Biotinyl-NH-(PEG)₂-COOH)·DIPEA features a 20-atom hydrophilic PEG spacer that significantly enhances the aqueous solubility of conjugated peptides. This property is critical for improving bioavailability and preventing aggregation in physiological environments. The PEG spacer creates a hydration shell around the peptide via hydrogen bonding, with each ethylene oxide unit binding 2–3 water molecules [3] [8]. This molecular shielding translates directly to improved pharmacokinetic profiles: studies show PEGylated peptides exhibit reduced renal clearance, prolonged circulation half-life, and diminished immunogenicity compared to native counterparts [3] [8] [9].
Beyond solubility, the PEG spacer in this conjugate mitigates steric interference during biotin-avidin binding. The flexible ethylene oxide chain positions biotin optimally for interaction with avidin/streptavidin pockets, maintaining binding affinity (Kd ≈ 10⁻¹⁵ M) while minimizing conformational constraints. This bioactivity preservation is evidenced by ≥95% purity in HPLC analyses of peptides synthesized using this linker [1] [4]. The DIPEA counterion further stabilizes the carboxylate group, ensuring consistent reactivity during conjugation reactions [5].
Table 1: Solubility Enhancement by PEG Spacers
| Spacer Type | Solubility in NMP | Aggregation Tendency |
|---|---|---|
| Non-PEG (e.g., Ahx) | Limited (<50 mg/mL) | High |
| PEG₂ (20 atoms) | >50 mg/mL | Negligible |
| Longer PEG chains | >100 mg/mL | None |
Site-specific biotinylation using O-(N-Biotinyl-NH-(PEG)₂-COOH)·DIPEA follows stringent design protocols to ensure conjugation fidelity. The terminal carboxylic acid (activated by HATU or PyBOP) enables selective amide bond formation with primary amines—typically lysine residues or N-termini of resin-bound peptides [2] [4] [7]. This carboxylate chemistry offers significant advantages:
The 20-atom PEG spacer is particularly advantageous for C-terminal biotinylation. When conjugated to peptide N-termini, the hydrophilic spacer minimizes hydrophobic interactions between biotin and the peptide backbone, preventing folding anomalies. Post-cleavage, the conjugate maintains stability across pH 5–8, with degradation observed only under strong acidic/basic conditions [4] [9].
Table 2: SPPS Workflow for Biotin-PEG₂ Conjugation
| Step | Reagent/Condition | Function |
|---|---|---|
| Activation | HATU/PyBOP + DIPEA | Carboxylate activation |
| Conjugation | 3-fold excess, 2–4 hr, RT | Amide bond formation |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Global deprotection |
| Purification | RP-HPLC (≥95% purity) | Isolate conjugate |
The length of PEG spacers directly influences steric effects in biotin-avidin complexes. O-(N-Biotinyl-NH-(PEG)₂-COOH)·DIPEA's 20-atom spacer (MW 560.7 g/mol) provides an optimal balance between steric shielding and synthetic feasibility:
Critically, PEG₂ spacers minimize the "waxy deposit" effect observed with high-MW PEGs, where excessive polymer loading reduces target tissue penetration. This makes PEG₂ ideal for intracellular targeting applications requiring efficient membrane traversal [3] [9].
Table 3: Steric Effects vs. PEG Length
| Spacer Length | Relative kon Rate | Protease Resistance | Renal Clearance |
|---|---|---|---|
| No spacer (biotin) | 1.0 | Baseline | High |
| PEG₂ (20 atoms) | 0.92 | 3× improved | Reduced |
| PEG₄ (40 atoms) | 0.95 | 3.6× improved | Minimal |
| PEG₁₂ (60 atoms) | 0.96 | 3.7× improved | Negligible |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: